Ethyl 6-chloroquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family, characterized by a quinoline ring structure substituted with an ethyl ester group at the 2-position and a chlorine atom at the 6-position. Its molecular formula is C₁₂H₁₀ClNO₂, and it features both aromatic and heterocyclic properties, making it an interesting target for various chemical and biological studies. The presence of the chlorine atom significantly influences its reactivity and potential applications in medicinal chemistry and material science.
Research indicates that ethyl 6-chloroquinoline-2-carboxylate exhibits promising biological activities. It serves as a precursor for synthesizing pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. Its structural similarity to biologically active quinoline derivatives facilitates its use in enzyme inhibition studies and receptor binding assays. The compound's mechanism of action typically involves interactions with specific molecular targets, leading to modulation of biological pathways .
The synthesis of ethyl 6-chloroquinoline-2-carboxylate is primarily achieved through the Friedländer condensation reaction. This method involves condensing 2-aminobenzophenone with ethyl acetoacetate in the presence of catalysts like piperidine or pyridine. The reaction conditions can be optimized for higher yields and cleaner products, often utilizing greener solvents and continuous flow reactors for industrial applications .
textStep 1: Condensation2-Aminobenzophenone + Ethyl Acetoacetate → Ethyl 6-chloroquinoline-2-carboxylate + By-products
Ethyl 6-chloroquinoline-2-carboxylate has diverse applications across various fields:
Ethyl 6-chloroquinoline-2-carboxylate can be compared with several related compounds that share structural features but differ in substituents or positions of functional groups. Notable similar compounds include:
| Compound Name | Structural Features |
|---|---|
| Ethyl 4-chloroquinoline-3-carboxylate | Chlorine at the 4-position |
| Ethyl 6-bromoquinoline-2-carboxylate | Bromine instead of chlorine at the 6-position |
| Ethyl 2-chloroquinoline-3-carboxylate | Chlorine at the 2-position |
| Ethyl 5-chloroquinoline-3-carboxylate | Chlorine at the 5-position |
These compounds exhibit similar chemical properties but differ in their reactivity profiles and biological activities due to variations in substituent positions and types. This structural diversity allows for tailored modifications that can enhance specific desired properties .
The classical Vilsmeier-Haack reaction remains a cornerstone for synthesizing chloroquinoline derivatives. This method involves:
For example, 6-chloroquinoline derivatives can be prepared via FeCl₃-mediated cyclization of 4-chloroaniline with 1,3-propanediol in carbon tetrachloride at 150°C (86% yield). A typical reaction sequence involves:
4-Chloroaniline + 1,3-Propanediol → FeCl₃/CCl₄/150°C/8h → 6-ChloroquinolineKey limitations include:
Recent advances employ β-nitroacrylates as key intermediates for streamlined synthesis. The optimized one-pot process involves:
| Step | Reaction Type | Conditions | Duration |
|---|---|---|---|
| 1 | Aza-Michael Addition | Solvent-free, 70°C | 18h |
| 2 | Intramolecular Henry Reaction | BEMP/MeCN, 50°C | 24h |
| 3 | Dehydration/Denitration | PS-BEMP mediation | 5min |
This protocol produces functionalized derivatives with yields up to 64% through four consecutive transformations:
Notable substrate tolerances include:
Polymer-supported bases significantly improve process sustainability:
Implementation workflow:
1. React 2-aminobenzaldehyde with β-nitroacrylate (solvent-free) 2. Add PS-BEMP/acetonitrile mixture 3. Filter and reuse catalyst 4. Concentrate filtrate for product isolation This approach eliminates aqueous workup steps and reduces metal contamination in final products compared to FeCl₃-mediated methods.
The table below contrasts key performance metrics:
| Parameter | Vilsmeier-Haack | β-Nitroacrylate | Solid-Phase |
|---|---|---|---|
| Typical Yield | 54-57% | 58-64% | 69-85% |
| Reaction Steps | 3-4 | 1 (pot) | 1 (pot) |
| Temperature Range | 80-150°C | 50-70°C | 50-70°C |
| Catalyst Recovery | Not possible | Partial | Full |
Ethyl 6-chloroquinoline-2-carboxylate serves as a bifunctional ligand in iridium(III)-catalyzed C–H activation, leveraging its quinoline backbone for π-coordination and its carboxylate group for κ²-N,O binding. Computational studies of analogous Ir(III) systems reveal that carboxylate-assisted C–H activation proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the carboxylate acts as an internal base to deprotonate the substrate [2]. For example, in the borylation of 6-fluoroquinolines, [Ir(OMe)COD] catalysts achieve C7-selective activation through a transition state stabilized by η²-coordination of the quinoline ring and hydrogen bonding between the substrate’s fluorine and the catalyst’s methoxy group [1].
The electron-withdrawing chlorine substituent at the 6-position of the quinoline ring enhances the electrophilicity of the iridium center, facilitating oxidative addition steps. This electronic modulation is critical in reactions such as the ortho-borylation of aryl halides, where the ligand’s carboxylate group also participates in substrate preorganization via non-covalent interactions [6]. Notably, the κ²-N,O coordination mode of ethyl 6-chloroquinoline-2-carboxylate minimizes competitive side reactions by saturating the iridium coordination sphere, as evidenced by the isolation of stable [Ir(κ²-N,O-ligand)(cod)] intermediates under catalytic conditions [6].
The coordination versatility of ethyl 6-chloroquinoline-2-carboxylate extends to d-block metals such as ruthenium, palladium, and platinum. In ruthenium(II) systems, the ligand binds via the quinoline nitrogen and carboxylate oxygen, forming stable complexes of the type [RuCl(CO)(PPh₃)₂(κ²-N,O-ligand)] [5]. X-ray crystallographic studies of related quinoline carboxylate complexes show distorted octahedral geometries, with the carboxylate moiety occupying an axial position to minimize steric clashes with ancillary phosphine ligands [5].
Palladium(II) complexes incorporating this ligand exhibit enhanced catalytic activity in cross-coupling reactions due to the synergistic effects of the chloroquinoline’s π-accepting properties and the carboxylate’s ability to stabilize cationic intermediates. For instance, in Suzuki-Miyaura couplings, palladium catalysts ligated by ethyl 6-chloroquinoline-2-carboxylate demonstrate improved turnover frequencies compared to those with monodentate nitrogen ligands, attributed to the rigid chelation preventing catalyst deactivation [2].
The regioselectivity of amidation reactions mediated by ethyl 6-chloroquinoline-2-carboxylate is governed by the electronic and steric profiles imparted by its substituents. Density functional theory (DFT) calculations on analogous systems reveal that the chlorine atom at the 6-position directs electrophilic attack to the C3 position of the quinoline ring via inductive effects, while the carboxylate ester at C2 stabilizes transition states through resonance donation [2].
In iridium-catalyzed C–H amidation of arenes, the ligand’s carboxylate group facilitates a six-membered transition state, enabling selective functionalization at distal positions. For example, in the amidation of 2-phenylpyridine derivatives, ethyl 6-chloroquinoline-2-carboxylate-ligated Ir(III) catalysts achieve >90% regioselectivity for the meta position, contrasting with the ortho preference observed with simpler quinoline ligands [1]. This selectivity arises from the ligand’s ability to modulate the electron density at the metal center, thereby altering the relative energies of competing transition states [2].
Density functional theory calculations have provided comprehensive insights into the reaction mechanisms involving ethyl 6-chloroquinoline-2-carboxylate. The computational investigations employed multiple density functionals including B3LYP, M06-2X, and ωB97X-D with various basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) to ensure accuracy and reliability of the results [1] [2].
The electronic structure analysis reveals that ethyl 6-chloroquinoline-2-carboxylate possesses distinct reactivity patterns governed by its frontier molecular orbitals. The highest occupied molecular orbital energy calculated at the B3LYP/6-31G(d,p) level is -6.42 electron volts, while the lowest unoccupied molecular orbital energy is -2.18 electron volts, resulting in a band gap of 4.24 electron volts [4]. This relatively large energy gap indicates moderate chemical stability and selective reactivity patterns. The M06-2X functional with the 6-311++G(d,p) basis set provides slightly different values with HOMO and LUMO energies of -6.58 and -1.92 electron volts respectively, yielding a larger band gap of 4.66 electron volts [5].
Table 1: DFT Computational Parameters
| Parameter | Value/Method | Reference/Notes |
|---|---|---|
| Functional | B3LYP, M06-2X, ωB97X-D | Hybrid functionals for accuracy |
| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Split-valence basis sets |
| Software Package | Gaussian 16, ORCA | Quantum chemistry packages |
| Convergence Criteria | 10^-8 hartree | Energy convergence threshold |
| Grid Size | UltraFine | Integration grid density |
| Solvent Model | PCM (Dichloromethane) | Polarizable continuum model |
| Temperature (K) | 298.15 | Standard temperature |
| Pressure (atm) | 1.0 | Standard pressure |
The reaction pathway analysis demonstrates that nucleophilic substitutions at the chlorine position proceed through a concerted mechanism with activation energies ranging from 18.4 to 22.1 kilocalories per mole depending on the nucleophile and reaction conditions [7]. The tetrahedral intermediate formation exhibits relative stability with an energy of 12.7 kilocalories per mole above the reactant complex. Transition state geometries reveal critical bond distances, with the forming carbon-nitrogen bond measuring 1.98 angstroms in the nucleophilic attack transition state [7].
Table 3: Electronic Structure Properties
| Property | B3LYP/6-31G(d,p) | M06-2X/6-311++G(d,p) | Experimental/Reference |
|---|---|---|---|
| HOMO Energy (eV) | -6.42 | -6.58 | N/A |
| LUMO Energy (eV) | -2.18 | -1.92 | N/A |
| Band Gap (eV) | 4.24 | 4.66 | ~4.5 |
| Ionization Potential (eV) | 6.42 | 6.58 | N/A |
| Electron Affinity (eV) | 2.18 | 1.92 | N/A |
| Chemical Hardness (eV) | 2.12 | 2.33 | N/A |
| Chemical Softness (eV⁻¹) | 0.47 | 0.43 | N/A |
| Electronegativity (eV) | 4.30 | 4.25 | N/A |
| Electrophilicity Index (eV) | 4.37 | 3.88 | N/A |
| Dipole Moment (Debye) | 3.85 | 4.12 | ~4.0 |
Solvent effects significantly influence the electronic properties and reactivity of ethyl 6-chloroquinoline-2-carboxylate. Polarizable continuum model calculations demonstrate that polar solvents such as water and acetonitrile substantially stabilize the ionic intermediates, lowering the HOMO energy from -6.42 electron volts in gas phase to -6.74 electron volts in water [2]. The dipole moment increases correspondingly from 3.85 Debye in gas phase to 4.52 Debye in aqueous solution, indicating enhanced polarization in polar environments [8].
Table 5: Reaction Pathway Energetics
| Reaction Step | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) | Key Interactions | Geometric Parameters |
|---|---|---|---|---|
| Reactant Complex Formation | 0.0 | N/A | π-π stacking, hydrogen bonding | d(C...N) = 3.2 Å |
| Nucleophilic Attack TS | 18.4 | 18.4 | C-N bond formation | d(C-N) = 1.98 Å |
| Tetrahedral Intermediate | 12.7 | N/A | Tetrahedral carbon center | d(C-N) = 1.52 Å |
| Elimination TS | 22.1 | 9.4 | C-O bond breaking | d(C-O) = 1.85 Å |
| Product Formation | -8.5 | N/A | Aromatic stabilization | d(C-N) = 1.45 Å |
| Catalyst Regeneration | -2.3 | N/A | Ligand exchange | Metal coordination |
Molecular dynamics simulations have elucidated the dynamic behavior of ethyl 6-chloroquinoline-2-carboxylate in various catalytic environments, providing insights into conformational flexibility, solvation dynamics, and catalyst-substrate interactions [9] [10]. The simulations employed established force fields including CHARMM36 and AMBER ff14SB with explicit solvent models such as TIP3P and TIP4P water to accurately represent the molecular environment [11].
The conformational analysis reveals that ethyl 6-chloroquinoline-2-carboxylate maintains a predominantly planar quinoline ring system with the ester group adopting various rotational conformations. The dihedral angle between the quinoline plane and the ethyl ester group fluctuates between -30 and +30 degrees during the simulation, with energy barriers of approximately 3-5 kilocalories per mole for rotation around the carbon-carbon bond connecting the carboxylate group to the quinoline ring [12].
Table 2: Molecular Dynamics Simulation Parameters
| Parameter | Value | Application |
|---|---|---|
| Force Field | CHARMM36, AMBER ff14SB | Organic molecule parameters |
| Water Model | TIP3P, TIP4P | Explicit solvent representation |
| Ensemble | NPT, NVT | Isothermal-isobaric conditions |
| Temperature (K) | 298.15, 310.15 | Physiological temperatures |
| Pressure (bar) | 1.013 | Standard atmospheric pressure |
| Time Step (fs) | 2.0 | Integration timestep |
| Total Simulation Time (ns) | 100-500 | Production run length |
| Cutoff Distance (Å) | 12.0 | Non-bonded interactions |
| PME Grid Spacing (Å) | 1.0 | Electrostatic calculations |
| Constraint Algorithm | LINCS, SHAKE | Bond constraint methods |
Solvation dynamics studies demonstrate that ethyl 6-chloroquinoline-2-carboxylate forms stable hydrogen bonds with protic solvents, particularly at the nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group. The average number of hydrogen bonds ranges from 2.3 in methanol to 3.7 in water, with residence times varying from 0.8 to 2.4 picoseconds depending on the solvent [10] [11]. These interactions significantly influence the electronic distribution and reactivity patterns of the molecule.
Catalyst-substrate binding studies reveal that transition metal complexes, particularly palladium and copper species, interact preferentially with the quinoline nitrogen atom, forming stable coordination complexes with binding energies ranging from 15 to 25 kilocalories per mole [7] [13]. The chlorine substituent at position 6 provides additional electrostatic stabilization through weak coordination interactions, enhancing the overall binding affinity by approximately 3-5 kilocalories per mole compared to unsubstituted quinoline derivatives .
Table 6: Solvent Effects on Electronic Properties
| Solvent | Dielectric Constant | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |
|---|---|---|---|---|---|
| Gas Phase | 1.0 | -6.42 | -2.18 | 3.85 | 0.0 |
| Dichloromethane | 8.93 | -6.58 | -2.34 | 4.12 | -12.4 |
| Acetonitrile | 35.69 | -6.71 | -2.47 | 4.45 | -18.7 |
| Methanol | 32.63 | -6.68 | -2.45 | 4.38 | -17.9 |
| Water | 78.36 | -6.74 | -2.51 | 4.52 | -21.3 |
| Toluene | 2.38 | -6.48 | -2.22 | 3.98 | -8.2 |
The molecular dynamics trajectories also reveal important insights into the pre-organization of reactive complexes. The simulations demonstrate that favorable catalyst-substrate orientations occur approximately 15-20% of the simulation time, suggesting that conformational sampling and proper alignment are crucial factors in determining overall reaction rates [9]. The presence of explicit solvent molecules creates a dynamic environment where transient hydrogen bonding networks facilitate the approach of nucleophilic species to the electrophilic centers of ethyl 6-chloroquinoline-2-carboxylate.
Quantum mechanical investigations of ethyl 6-chloroquinoline-2-carboxylate have focused on understanding the electronic effects that govern its chemical reactivity and spectroscopic properties. Time-dependent density functional theory calculations provide detailed insights into electronic transitions, while natural bond orbital analysis elucidates charge transfer mechanisms and electronic delocalization patterns [1] [4].
The vibrational spectroscopy analysis reveals characteristic frequency patterns that serve as fingerprints for structural identification. The carbonyl stretching frequency of the ester group appears at 1725 wavenumbers with high intensity (285.6 kilometers per mole), while the quinoline ring vibrations manifest as multiple bands between 1498 and 1612 wavenumbers [14] [15]. The carbon-chlorine stretching mode is observed at 1145 wavenumbers, providing a diagnostic peak for confirming the presence of the chloro substituent [14].
Table 4: Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment | Mode Type |
|---|---|---|---|
| 3089 | 45.2 | C-H stretch (aromatic) | Stretching |
| 3065 | 38.7 | C-H stretch (aromatic) | Stretching |
| 1725 | 285.6 | C=O stretch (ester) | Stretching |
| 1612 | 89.4 | C=C stretch (quinoline) | Stretching |
| 1584 | 156.8 | C=N stretch (quinoline) | Stretching |
| 1498 | 67.3 | C=C stretch (aromatic) | Stretching |
| 1456 | 92.1 | C-H bend (CH₂) | Bending |
| 1398 | 78.9 | C-O stretch (ester) | Stretching |
| 1285 | 134.5 | C-N stretch | Stretching |
| 1145 | 98.7 | C-Cl stretch | Stretching |
| 1098 | 87.2 | C-H bend (aromatic) | Bending |
| 845 | 56.4 | C-H bend (out-of-plane) | Bending |
| 768 | 145.3 | Ring deformation | Deformation |
| 681 | 76.8 | C-Cl bend | Bending |
Electronic transition analysis using time-dependent density functional theory reveals that the lowest energy absorption corresponds to a π→π* transition primarily localized on the quinoline chromophore at approximately 388 nanometers (3.19 electron volts) [5]. The oscillator strength of this transition is 0.0628, indicating moderate absorption intensity. Higher energy transitions at 358 and 343 nanometers involve charge transfer from the quinoline ring to the ester substituent, demonstrating the electronic coupling between these molecular fragments [5].
Natural bond orbital analysis provides quantitative insights into charge distribution and bonding characteristics. The quinoline nitrogen atom carries a natural charge of -0.542 electrons, while the carbonyl carbon of the ester group bears a positive charge of +0.789 electrons [16] [2]. The chlorine substituent exhibits a natural charge of -0.143 electrons, indicating partial ionic character in the carbon-chlorine bond. These charge distributions are consistent with the observed reactivity patterns, where nucleophilic attack preferentially occurs at the carbonyl carbon and the chlorine atom serves as a leaving group.
The electrophilicity index, calculated as 4.37 electron volts using the B3LYP functional, indicates that ethyl 6-chloroquinoline-2-carboxylate exhibits moderate electrophilic character [4]. This value places it in the category of compounds with selective reactivity toward strong nucleophiles, consistent with experimental observations of its behavior in substitution and addition reactions . The chemical hardness of 2.12 electron volts suggests moderate kinetic stability, while the chemical softness of 0.47 per electron volt indicates reasonable polarizability [4].
Substituent effects analysis demonstrates that the chlorine atom at position 6 exerts both inductive and mesomeric effects on the quinoline system. The electron-withdrawing inductive effect decreases the electron density at the quinoline nitrogen by approximately 0.08 electrons compared to unsubstituted quinoline, while the mesomeric donation from chlorine lone pairs partially compensates for this effect . The ester group at position 2 further modulates the electronic properties through conjugation with the quinoline π-system, resulting in a delocalized electronic structure that extends across the entire molecular framework [17].